Product packaging for H-Gly-Gly-Gly-OEt.HCl(Cat. No.:CAS No. 16194-06-2)

H-Gly-Gly-Gly-OEt.HCl

Cat. No.: B579813
CAS No.: 16194-06-2
M. Wt: 253.683
InChI Key: KQKNCXWDPKPEDP-UHFFFAOYSA-N
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Description

H-Gly-Gly-Gly-OEt.HCl is a derivative of the tripeptide triglycine (B1329560). As a hydrochloride salt, its stability and solubility are enhanced, making it a convenient reagent for various applications in the laboratory. chemimpex.comcymitquimica.com The ethyl ester serves as a protecting group for the C-terminal carboxylic acid, which prevents it from participating in unwanted side reactions during peptide coupling while allowing for subsequent deprotection to elongate the peptide chain if necessary. This compound is primarily utilized in research settings, particularly in the fields of biochemistry and pharmacology, for peptide synthesis and the development of biochemical assays. chemimpex.com

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number16194-06-2 avantorsciences.com
Molecular FormulaC₈H₁₆ClN₃O₄ nih.gov
Molecular Weight253.68 g/mol nih.gov
IUPAC Nameethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride
Physical FormSolid
Storage Conditions–20 ± 5 °C avantorsciences.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClN3O4 B579813 H-Gly-Gly-Gly-OEt.HCl CAS No. 16194-06-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4.ClH/c1-2-15-8(14)5-11-7(13)4-10-6(12)3-9;/h2-5,9H2,1H3,(H,10,12)(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKNCXWDPKPEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718523
Record name Ethyl glycylglycylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16194-06-2
Record name Ethyl glycylglycylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for H Gly Gly Gly Oet.hcl

Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Gly-Gly-OEt.HCl and Related Glycine-Containing Peptides

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin. nih.gov The peptide chain is then elongated in a stepwise manner through repeated cycles of deprotection and coupling. Excess reagents and byproducts are simply washed away by filtration, greatly simplifying the purification process. lsu.edu While this compound is a solution-phase product, SPPS provides a powerful route to its precursor, H-Gly-Gly-Gly-OH, which can then be esterified.

In standard SPPS, peptides are built by adding single amino acid monomers. However, an alternative approach known as "fragment condensation" involves coupling pre-synthesized peptide fragments on the solid support. A protected version of the triglycine (B1329560) peptide, such as Boc-Gly-Gly-Gly-OH or Fmoc-Gly-Gly-Gly-OH, could serve as such a fragment. This fragment would be synthesized first, likely in solution, and then coupled to an amino acid or peptide chain already attached to the resin.

Using di- or tripeptide building blocks can be advantageous for several reasons:

It can help to overcome difficult coupling steps or aggregation issues that sometimes occur during stepwise monomer addition. csic.es

It speeds up the synthesis of long or repetitive sequences.

The synthesis of Gly-Ψ[CH(CF3)NH]-peptides on a solid phase has been successfully achieved using protected dipeptide building blocks. acs.org This demonstrates the feasibility and utility of using pre-formed fragments in SPPS. Therefore, while this compound itself is not a direct precursor for SPPS, its corresponding N-protected carboxylic acid is a potential building block for fragment condensation strategies.

Orthogonal protection is a fundamental concept in SPPS. It employs multiple classes of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. researchgate.net This is crucial for the stepwise assembly of a peptide.

In modern SPPS, two main orthogonal strategies are dominant:

Boc/Bzl Strategy : This approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group. The Boc group is removed at each step with a moderate acid like TFA. Side-chain protecting groups and the resin linker are typically benzyl (B1604629) (Bzl)-based and are stable to TFA but are cleaved simultaneously at the end of the synthesis using a strong acid like hydrofluoric acid (HF). researchgate.net

Fmoc/tBu Strategy : This is often the preferred method due to its use of milder conditions. du.ac.in It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection, which is removed with a base like piperidine. Side-chain protecting groups and the linker are acid-labile, typically based on tert-butyl (tBu), and are removed at the end with TFA. researchgate.netdu.ac.in

Glycine (B1666218) does not have a side chain, so it does not require a side-chain protecting group. However, when it is incorporated into a peptide chain using SPPS, its α-amino group must be temporarily protected with either a Boc or Fmoc group, depending on the chosen orthogonal strategy. The repeated cycles of coupling the N-protected glycine followed by the selective removal of the N-protecting group allow it to be seamlessly integrated into the growing peptide chain alongside other amino acids that do require orthogonal side-chain protection. csic.es

StrategyNα-ProtectionRemoval ConditionSide-Chain/Linker ProtectionFinal Cleavage Condition
Boc/Bzl Boc (acid-labile)Moderate Acid (e.g., TFA)Benzyl-based (acid-labile)Strong Acid (e.g., HF)
Fmoc/tBu Fmoc (base-labile)Base (e.g., 20% Piperidine in DMF)tert-Butyl-based (acid-labile)Moderate Acid (e.g., TFA)

Convergent Solid-Phase Peptide Synthesis Utilizing Peptide Fragments

Convergent solid-phase peptide synthesis (SPPS) represents a strategic variation of the more traditional linear SPPS. Instead of adding amino acids one by one to a growing chain on a solid support, this method involves the synthesis of protected peptide fragments which are then coupled together on the resin. nih.gov This approach can be particularly advantageous for the synthesis of longer peptides or those containing difficult sequences, as it allows for the purification of intermediate fragments, potentially leading to a purer final product.

In the context of synthesizing a small peptide like this compound, a convergent strategy might involve coupling a Gly-Gly dipeptide fragment to a resin-bound glycine. For instance, a protected dipeptide, such as Boc-Gly-Gly-OH, could be synthesized in solution and then coupled to Gly-OEt anchored to a solid support. The final cleavage from the resin would then yield the desired tripeptide ester. This method can improve efficiency and yield by minimizing the number of cycles on the solid support and allowing for the removal of by-products at the fragment stage. nih.gov The choice between a linear and convergent strategy is often dictated by factors such as peptide length, sequence complexity, and desired scale of production. springernature.comrsc.org

Key features of convergent SPPS include:

Synthesis of Protected Fragments: Independent synthesis of peptide segments, which can be done in solution or on a separate solid support.

Fragment Coupling on Resin: The protected fragments are then coupled together on the solid phase.

Reduced Side Reactions: Potentially fewer cumulative side reactions compared to a long linear synthesis. nih.gov

Higher Purity: Purification of intermediate fragments can lead to a cleaner final crude product.

Chemoenzymatic Synthesis and Polymerization involving Glycine Ethyl Ester Derivatives

Chemoenzymatic peptide synthesis (CEPS) has emerged as a greener alternative to purely chemical methods, utilizing enzymes as catalysts for peptide bond formation. nih.govrsc.org These reactions typically proceed under mild conditions in aqueous environments, often without the need for side-chain protecting groups. researchgate.net Glycine ethyl ester (Gly-OEt) is a common monomer in these processes. mdpi.com

The cysteine protease papain is a versatile and frequently used enzyme in the chemoenzymatic polymerization of various amino acid esters, including Gly-OEt. rsc.orgmdpi.com The polymerization of Gly-OEt using papain yields polyglycine (polyGly), which typically precipitates from the reaction mixture as it forms a polyglycine II-like structure. oup.comoup.com

Recent research has explored the copolymerization of glycine ethyl ester (Gly-OEt) with serine ethyl ester (Ser-OEt) using papain. oup.com This process allows for the creation of copolypeptides with tunable properties based on the monomer feed ratio. Studies have shown that when the Gly-to-Ser ratio is 7/3 or higher, the resulting copolypeptides precipitate and exhibit structures similar to polyglycine II. oup.com Conversely, a ratio of 1/9 leads to precipitation with a β-sheet structure. oup.com Intermediate ratios can produce soluble copolypeptides with more disordered structures due to sequence randomness. oup.com

Table 1: Papain-Catalyzed Copolymerization of Gly-OEt and Ser-OEt

Gly:Ser Ratio Resulting Structure Solubility
≥ 7:3 Polyglycine II-like Precipitate
1:9 β-sheet Precipitate
Intermediate Ratios Partially Disordered Soluble

Data sourced from studies on chemoenzymatic copolymerization. oup.com

The success and outcome of chemoenzymatic polymerization are highly dependent on the amino acid sequence of the monomeric units. nih.gov Papain exhibits substrate specificity, which influences the polymerizability of different amino acid and peptide esters. acs.orgkyoto-u.ac.jp For example, in studies involving dipeptide monomers like Gly-His and His-Gly, a significant sequence dependence was observed. The polymerization of HisGly-based monomers proceeded to form polypeptides, while GlyHis-based monomers did not polymerize under the same conditions. acs.orgresearchgate.net

This sequence dependence is attributed to how the monomer docks into the enzyme's catalytic site. For polymerization to occur, the C-terminal ester group of the monomer must be positioned correctly for the enzymatic reaction. acs.orgkyoto-u.ac.jp This specificity allows for a degree of control over the resulting polypeptide sequence, a key advantage of chemoenzymatic methods. kyoto-u.ac.jp While this compound itself is a product of synthesis rather than a monomer for polymerization, the principles of sequence recognition are fundamental to the enzymatic ligation of glycine units.

A primary challenge in enzymatic peptide synthesis is managing competing reactions, namely hydrolysis and transamidation (the cleavage of newly formed peptide bonds). thieme-connect.de The enzymatic process involves a competition between aminolysis (the desired peptide bond formation) and hydrolysis (the reaction of the acyl-enzyme intermediate with water). oup.com

To favor synthesis over degradation, reaction conditions must be carefully optimized. thieme-connect.de Key strategies include:

High Substrate Concentration: High concentrations of the amino acid ester monomer favor aminolysis over hydrolysis, promoting peptide chain elongation. oup.com

Reaction Time: As the reaction proceeds and monomer concentration decreases, the equilibrium can shift towards hydrolysis, leading to the degradation of the peptide product. Therefore, terminating the reaction at the optimal time is crucial to maximize yield. oup.com

Use of Organic Solvents: Adding water-miscible organic solvents can lower the water activity, thus suppressing hydrolysis. thieme-connect.de

Product Precipitation: If the synthesized peptide precipitates out of the solution, it is removed from the reaction equilibrium, preventing its enzymatic degradation. oup.com This is often the case in the papain-catalyzed polymerization of Gly-OEt. oup.com

These considerations are critical for efficiently synthesizing peptides like this compound using enzymatic approaches, ensuring that the desired tripeptide is formed and not subsequently hydrolyzed by the enzyme.

Sequence-Dependent Polymerization in Chemoenzymatic Approaches

Novel Chemical Approaches for Peptide Bond Formation Relevant to this compound

The quest for more efficient, sustainable, and milder methods for creating amide bonds continues to drive innovation in peptide chemistry. nih.gov These novel approaches often seek to minimize the use of protecting groups and wasteful coupling reagents. researchgate.net

A promising frontier in peptide synthesis is the use of light to mediate the formation of amide bonds. rsc.org Photochemical methods offer a sustainable alternative to traditional coupling reagents, often proceeding under mild conditions at room temperature. nih.govresearchgate.net

One such protocol involves the direct amidation of a carboxylic acid and an amine under UVA or sunlight irradiation, facilitated by a combination of an amine (as a halogen bond acceptor) and an organohalogen source, such as pyridine-CBr₄. nih.gov This method has been shown to be compatible with standard amino and carboxyl protecting groups used in peptide synthesis. nih.gov Another approach utilizes visible light to promote a nitrone formation/rearrangement cascade, generating the amide bond with nitrogen gas as the only byproduct, thus avoiding the need for external catalysts or additives. chinesechemsoc.org These light-driven reactions represent a significant step towards greener and more atom-efficient peptide synthesis, with potential applications for the formation of peptide links such as those in this compound. rsc.orgorganic-chemistry.org

Table 2: Comparison of Amide Bond Formation Methods

Method Activator/Mediator Key Advantages
Conventional SPPS Coupling Reagents (e.g., DIC, HOBt) Well-established, automated
Chemoenzymatic Synthesis Enzymes (e.g., Papain) Mild conditions, stereospecific, less protection needed
Light-Mediated Synthesis Light, Photocatalysts/Mediators Sustainable, minimal byproducts, mild conditions

This table provides a general comparison of different synthetic approaches.

Hypervalent Iodine(III) Compounds as Peptide Coupling Reagents

Hypervalent iodine reagents have gained significant attention as effective coupling agents in peptide synthesis due to their mild reactivity, low toxicity, and ready availability. beilstein-journals.orgnih.gov These compounds can facilitate the direct condensation of carboxylic acids and amines to form amide bonds under gentle conditions. acs.org The process often avoids the need for harsh reagents and can proceed without significant racemization, a critical factor in peptide chemistry. beilstein-journals.orgacs.org

The general mechanism involves the activation of the N-protected amino acid's carboxyl group by the hypervalent iodine(III) reagent. Reagents such as 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) and iodosodilactone, often used in combination with a phosphine (B1218219) like tris(4-methoxyphenyl)phosphine, have proven effective. nih.govacs.org The reaction system mediates the formation of an active intermediate, which is then susceptible to nucleophilic attack by the amino group of another amino acid ester to form the peptide bond. nih.gov

For the synthesis of this compound, a stepwise approach would be employed.

Dipeptide Formation: An N-terminally protected glycine, such as Boc-Gly-OH, is coupled with glycine ethyl ester hydrochloride (H-Gly-OEt.HCl) using the hypervalent iodine(III) reagent system.

Deprotection: The resulting N-protected dipeptide (Boc-Gly-Gly-OEt) is deprotected, typically using an acid like HCl in an organic solvent, to yield the free amine of the dipeptide ester (H-Gly-Gly-OEt.HCl).

Tripeptide Formation: The dipeptide ester is then coupled with another molecule of N-protected glycine (Boc-Gly-OH) under similar conditions to form the protected tripeptide, Boc-Gly-Gly-Gly-OEt.

Final Deprotection: The final removal of the N-terminal protecting group yields the target compound, this compound.

Research has demonstrated the successful synthesis of various dipeptides using this methodology, including those containing glycine and other standard or sterically hindered amino acids. nih.gov The use of these reagents is also applicable to solid-phase peptide synthesis (SPPS), where the hypervalent iodine compound can often be regenerated and recycled, enhancing the method's efficiency and environmental friendliness. beilstein-journals.org

Table 1: Examples of Dipeptide Synthesis using IBA-OBz as a Coupling Reagent nih.gov
N-Protected Amino AcidAmino Acid EsterResulting DipeptideYield (%)
Boc-Gly-OHH-Gly-OMe·HClBoc-Gly-Gly-OMe81
Cbz-L-Met-OHH-Gly-OEt·HClCbz-L-Met-Gly-OEt89
Cbz-Gly-OHH-L-Pro-OMe·HClCbz-Gly-L-Pro-OMe83
Boc-L-Phe-OHH-L-Leu-OMe·HClBoc-L-Phe-L-Leu-OMe86

Use of Polymer-Bound Mixed Carboxylic Dithiocarbamic Anhydrides

The use of polymer-supported reagents is a cornerstone of modern chemical synthesis, aimed at simplifying reaction workups and purification. Polymer-bound mixed carboxylic dithiocarbamic anhydrides serve as effective solid-phase acylating reagents for amide and peptide synthesis. ias.ac.inias.ac.in This method combines the activation of the carboxyl group with the advantages of a solid support; reagents and by-products are easily removed by simple filtration, eliminating the need for complex purification steps like recrystallization or chromatography. researchgate.net

The preparation of the polymeric reagent begins with a functionalized polystyrene resin, such as Merrifield's resin (chloromethylstyrene-divinylbenzene copolymer). researchgate.net The synthesis proceeds through a series of polymer-analogous reactions:

The chloromethyl groups on the resin are converted to aminomethyl groups. ias.ac.in

The aminomethyl resin is treated with carbon disulfide and sodium hydroxide (B78521) to generate a polystyrene-supported sodium dithiocarbamate (B8719985). ias.ac.inias.ac.in

This dithiocarbamate resin is then reacted with the acid chloride of an N-protected amino acid (e.g., N-Benzoylglycyl chloride) to form the polymer-bound mixed carboxylic dithiocarbamic anhydride (B1165640). This insoluble anhydride is the active acylating agent. ias.ac.inias.ac.in

In the peptide synthesis step, the polymer-bound acylating agent transfers its N-protected aminoacyl group to a free amino acid ester in solution. ias.ac.inresearchgate.net For the synthesis of this compound, a stepwise solution-phase elongation using the solid-phase reagent would be performed.

For instance, the synthesis of a dipeptide like Bz-Gly-Gly-OEt has been successfully demonstrated. ias.ac.in The polymer-bound N-benzoylglycyl dithiocarbamic anhydride resin was treated with a solution of glycine ethyl ester, affording the dipeptide Bz-Gly-Gly-OEt in the solution with a 46% yield after a 6-hour reaction. ias.ac.in The spent polymeric reagent can be filtered off and potentially regenerated. researchgate.net To obtain the target tripeptide, this process would be repeated: the N-benzoyl protecting group on Bz-Gly-Gly-OEt would be cleaved, and the resulting H-Gly-Gly-OEt would be acylated with a fresh batch of polymer-bound N-protected glycine. A final deprotection step would yield this compound.

Table 2: Synthesis of a Model Dipeptide Using a Polymer-Bound Anhydride Reagent ias.ac.in
Polymer-Bound ReagentAmine ComponentSolventProductYield (%)
Polymer-Bound Bz-Gly Dithiocarbamic AnhydrideGlycine ethyl ester hydrochloride (neutralized)Tetrahydrofuran (THF)Bz-Gly-Gly-OEt46

Mechanistic Investigations of Reactions Involving H Gly Gly Gly Oet.hcl

Reaction Mechanism of Peptide Bond Formation with Glycine (B1666218) Esters

The synthesis of peptides, including H-Gly-Gly-Gly-OEt.HCl, is a cornerstone of organic and medicinal chemistry. The formation of the amide bond, the defining feature of peptides, is a condensation reaction that typically requires the activation of a carboxylic acid to facilitate its reaction with an amine. bachem.com The use of glycine ethyl ester as a nucleophile in these reactions is a common strategy.

Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms of peptide bond formation. nih.govnih.gov Studies focusing on the reaction between glycine molecules have explored both concerted and stepwise mechanisms. nih.gov For the reaction of a protonated glycine with a neutral glycine molecule, the energy requirements for peptide bond formation are significantly reduced compared to the reaction between two neutral molecules. nih.gov

Density-functional theory (DFT) calculations have been employed to investigate the unimolecular reactions of protonated glycine dimers in the gas phase. rsc.org These studies have identified both stepwise and concerted pathways, with the lowest energy barriers generally found when the reaction occurs at the protonation site. rsc.org This suggests that the protonation state of the reactants plays a crucial role in determining the reaction pathway and its energetic feasibility. Specifically, if the reaction could be initiated by a glycine protonated at the hydroxyl oxygen, the process could be barrier-free and exothermic. nih.gov

The table below summarizes key energetic data from computational studies on glycine peptide bond formation.

ReactantsMechanismEnergy Barrier (kJ/mol at 0 K)Reaction Energetics
Neutral Glycine + N-protonated GlycineConcertedLowest energy barrier-
Neutral Glycine + Carbonyl O-protonated GlycineStepwise23Leads to lowest-lying protonated glycylglycine (B550881)
Neutral Glycine + Hydroxyl O-protonated Glycine-Barrier-freeExothermic

This table presents a simplified overview of computational findings on glycine peptide bond formation, highlighting the influence of protonation on reaction mechanisms and energetics. nih.gov

The formation of a peptide bond is a multi-step process that involves the generation of reactive intermediates. bachem.com In peptide synthesis, a carboxylic acid is typically activated by a coupling reagent, forming an intermediate that is more susceptible to nucleophilic attack by an amine. bachem.com

Common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are used to form amides from carboxylic acids. peptide.com These reagents can lead to the formation of activated esters, such as O-acylisourea intermediates, which then react with the amino group of another amino acid. youtube.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions like racemization by forming OBt esters as intermediates, which couple with primary amines with less racemization. peptide.com

In the context of this compound synthesis, the stepwise addition of glycine units would involve the activation of the carboxyl group of a protected glycine or glycyl-glycine, followed by coupling with glycine ethyl ester. The resulting intermediate, a protected di- or tri-peptide ester, is then deprotected to yield the final product. Silyl esters have also been explored as reactive intermediates in peptide synthesis, with dichlorodimethylsilane (B41323) mediating amide formation through a proposed cyclic oxazasilolidinone intermediate. thieme-connect.comcore.ac.uk

While glycine is achiral, the principles of enantiodifferentiating coupling are crucial in peptide chemistry, especially when dealing with chiral amino acids. nih.gov These mechanisms involve the use of chiral reagents or auxiliaries to selectively favor the formation of one diastereomer over another. luxembourg-bio.com The concept of enantiodiscriminating coupling reagents is a versatile tool for creating optically active amino acid analogs. luxembourg-bio.com

One approach involves the in-situ formation of a chiral coupling reagent from an achiral condensing agent and a chiral tertiary amine. luxembourg-bio.com For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a chiral amine like strychnine (B123637) can lead to the enantioselective coupling of N-protected amino acids. luxembourg-bio.com The proposed mechanism involves the formation of a chiral triazinylammonium chloride as the reactive intermediate that selectively activates one enantiomer of the racemic amino acid. luxembourg-bio.com While not directly applicable to the synthesis of the achiral this compound, these principles are fundamental to the broader field of peptide synthesis.

Role of Intermediates in Peptide Coupling Reactions

Hydrolysis and Degradation Mechanisms of this compound

The stability of this compound is influenced by its susceptibility to hydrolysis, a process that can be catalyzed by enzymes or influenced by the pH of the surrounding medium. Understanding these degradation pathways is critical for its handling, storage, and application.

Enzymes play a pivotal role in both the synthesis and degradation of peptides. Proteases, a class of enzymes that hydrolyze peptide bonds, can also catalyze the hydrolysis of peptide esters. nih.govbioline.org.br For instance, enzymes like thermitase, porcine liver esterase, carboxypeptidase A, and α-chymotrypsin have been investigated for the hydrolysis of tri- and tetrapeptide esters. nih.gov This enzymatic deprotection can be advantageous as it often avoids the harsh conditions of chemical hydrolysis, thereby minimizing side reactions such as racemization. nih.gov

A biologically significant example of peptide ester hydrolysis is the release of a newly synthesized protein from peptidyl-tRNA in the ribosome. nih.govannualreviews.org This reaction, catalyzed by the peptidyl transferase center (PTC) of the ribosome, involves the hydrolysis of the ester bond linking the polypeptide chain to the tRNA. annualreviews.orglibretexts.orgacs.org A class I release factor protein is required to recognize a stop codon and trigger this hydrolytic event. nih.govannualreviews.org The mechanism involves the nucleophilic attack of a water molecule on the ester carbon of the peptidyl-tRNA. annualreviews.orgnih.gov The 2'-hydroxyl group of the P-site tRNA substrate has been shown to be essential for the catalysis of this peptide release reaction. nih.gov

The table below outlines key enzymes and their roles in peptide ester hydrolysis.

Enzyme/SystemSubstrate TypeKey Mechanistic Features
Carboxypeptidase APeptide estersExhibits esterase activity, with pH-dependent kinetics. nih.govnih.gov
α-ChymotrypsinPeptide estersCan be used for enzymatic deprotection of carboxyl groups. nih.gov
SubtilisinC-terminal tert-butyl esters of peptidesUsed for selective enzymatic hydrolysis in peptide synthesis. researchgate.netwipo.int
Ribosome (Peptidyl Transferase Center)Peptidyl-tRNACatalyzes the release of the completed polypeptide chain via hydrolysis of the ester bond. annualreviews.orglibretexts.org

This table provides an overview of various enzymatic systems capable of hydrolyzing peptide esters, highlighting their specific applications and mechanistic aspects.

The rate of hydrolysis of peptide esters is significantly influenced by the pH of the solution. jyi.org Both acidic and basic conditions can catalyze the cleavage of the ester bond. researchgate.netlibretexts.org The non-enzymatic hydrolysis of amides and peptides is generally slow at neutral pH but is accelerated in acidic or alkaline environments. libretexts.org

For peptide esters, the hydrolysis of the ester linkage is also subject to acid-base catalysis. creative-enzymes.comreed.edu The reaction of an N-hydroxysuccinimide ester with the N-terminal amine of a peptide has been shown to be pH-dependent, with the reaction proceeding slower at lower pH values due to the protonation of the amine. jyi.org Conversely, at higher pH, the hydrolysis of the ester itself becomes a more prevalent side reaction. jyi.org

Studies on the hydrolysis of hippuric acid esters by carboxypeptidase A have revealed complex pH-rate profiles, indicating that the binding of the substrate and the catalytic activity are controlled by the ionization states of specific enzyme residues. nih.govnih.gov For some esters, the rate of hydrolysis is pH-independent over a certain range, while for others, it shows a "bell-shaped" dependence on pH, controlled by specific pKa values. nih.gov The hydrolysis of benzoate (B1203000) esters by carboxypeptidase A also demonstrates pH-dependent kinetics. cdnsciencepub.com

The table below illustrates the effect of pH on the hydrolysis of peptide esters.

pH ConditionGeneral Effect on Ester HydrolysisMechanistic Considerations
Acidic (Low pH)Catalyzes hydrolysis.Protonation of the carbonyl oxygen of the ester can make it more susceptible to nucleophilic attack by water. libretexts.org
Neutral (pH ~7)Generally slow rate of uncatalyzed hydrolysis.-
Basic (High pH)Catalyzes hydrolysis.Increased concentration of hydroxide (B78521) ions (OH-), a strong nucleophile, which can directly attack the ester carbonyl. jyi.orglibretexts.org

This table summarizes the general trends observed for the pH dependence of peptide ester hydrolysis.

Competitive Transesterification Reactions

The ethyl ester moiety of this compound is susceptible to transesterification, a fundamental reaction in organic chemistry. This process involves the substitution of the ethyl group (-OEt) of the ester with an alkoxy group from another alcohol. The reaction is typically catalyzed by either an acid or a base.

In a competitive environment where other alcohols are present, the equilibrium of the reaction is dictated by factors such as the concentration, nucleophilicity, and steric bulk of the competing alcohol, as well as the reaction conditions. For instance, in the presence of methanol (B129727) and a suitable catalyst, this compound could be converted to its corresponding methyl ester. The classical method for such transformations often involves using the desired alcohol as a solvent, with a catalyst like hydrogen chloride or thionyl chloride. thieme-connect.de The mechanism, when acid-catalyzed, involves protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. A molecule of the new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the new ester.

Because the reaction is reversible, it is often necessary to drive it towards the desired product by using a large excess of the reactant alcohol or by removing the displaced alcohol (in this case, ethanol) from the reaction mixture, for example, by distillation.

Site-Specific Functionalization and Derivatization Mechanisms of Glycine Derivatives

The glycine residues within the this compound peptide chain offer unique sites for functionalization, particularly at the α-carbon position. Modern synthetic methods have been developed to achieve high chemo- and regioselectivity, enabling precise modification of peptides.

A significant advancement in peptide modification is the copper-catalyzed α-functionalization of glycine derivatives. nih.govpnas.org This method allows for the direct introduction of aryl, vinyl, alkynyl, and other groups specifically at the α-position of the N-terminal glycine moiety. nih.govpnas.org The reaction is typically performed using a copper(I) salt, such as copper(I) bromide (CuBr), and an oxidant, commonly tert-butyl hydroperoxide (TBHP). nih.gov

The proposed mechanism for this cross-dehydrogenative coupling (CDC) reaction involves several key steps. pnas.orgnih.gov

Oxidation: The copper catalyst and oxidant initiate a dehydrogenative oxidation of the N-protected glycine derivative to form an electrophilic imino amide intermediate.

Tautomerization: The imino amide tautomerizes to its iminol form.

Coordination and Attack: The hydroxyl group of the iminol intermediate coordinates with the incoming nucleophile (e.g., a phenylboronic acid for arylation). This facilitates the delivery of the nucleophilic group to the imine carbon.

Hydrolysis: Final hydrolysis of the intermediate affords the α-functionalized glycine derivative. nih.gov

This approach is highly site-specific, targeting the C-H bond adjacent to the N-terminal nitrogen, and can be conducted while preserving the stereochemical integrity of other chiral centers within the peptide. nih.govpnas.org

Table 1: Examples of Copper-Catalyzed α-Functionalization of Glycine Derivatives
Nucleophile TypeCatalyst/OxidantFunctional Group IntroducedReference
Alkynes (e.g., Phenylacetylene)CuBr / TBHPAlkynyl pnas.orgnih.gov
Boronic Acids (e.g., Phenylboronic acid)CuBr / TBHPAryl pnas.orgnih.gov
IndolesCopper-mediatedIndolyl mcgill.ca
MalonatesCopper-mediatedAlkyl (malonate derivative) mcgill.ca

Direct C-H bond functionalization represents a powerful and atom-economical strategy for modifying peptides. researchgate.net While copper-catalyzed reactions are a prime example, other methodologies, particularly those driven by visible light, have emerged. researchgate.netmdpi.com These photoredox-catalyzed reactions often operate under mild, room-temperature conditions. researchgate.net

One prominent mechanism involves a synergistic approach using a photocatalyst and a copper catalyst. chemrxiv.org In a representative system for α-C-H arylation, the process is initiated by the excitation of the photocatalyst (e.g., a copper complex) by visible light. chemrxiv.org

Single Electron Transfer (SET): The excited photocatalyst oxidizes the glycine derivative, forming a radical cation intermediate.

Radical Formation: Base-assisted deprotonation of this intermediate leads to the formation of a persistent α-amino-carbon radical. chemrxiv.org

Group Transfer: Concurrently, the catalyst activates an aryl or alkyl source (e.g., a diaryliodonium salt or an alkyl iodide) to generate an aryl or alkyl radical.

Radical Coupling: The α-amino-carbon radical couples with the newly formed aryl or alkyl radical to yield the functionalized product. chemrxiv.org

This dual catalytic approach has been successfully applied to the site-selective arylation and alkylation of glycine residues in various peptides. mdpi.comchemrxiv.org The reaction demonstrates broad functional group tolerance and provides access to a diverse range of modified peptides. chemrxiv.org

Manganese(IV) oxide (MnO₂) serves as an effective oxidizing agent for the conversion of N-protected glycine derivatives into α-imino carboxylic acid derivatives. jst.go.jp These imino compounds are valuable intermediates for the synthesis of unnatural α-amino acids. jst.go.jp The reaction typically involves treating an N-p-methoxyphenyl (PMP)-protected glycine ester with an excess of activated MnO₂ in a solvent like dichloromethane (B109758) (CH₂Cl₂). jst.go.jp

The mechanism is believed to be a heterogeneous reaction occurring on the surface of the MnO₂ particles. acsgcipr.org The oxidation selectively converts the secondary amine C-H bond into an imine C=N double bond. A critical aspect of this method is the quality of the MnO₂, with freshly activated reagents providing better reproducibility. jst.go.jpacsgcipr.org

This protocol has been used to synthesize a variety of α-imino derivatives, including esters, imides, and thioesters, which are not always accessible through conventional methods. jst.go.jp The resulting α-imino esters are electrophilic and can subsequently be used in reactions like asymmetric Mannich reactions to produce chiral α-amino acid derivatives. jst.go.jp It is noted that for subsequent reactions, the MnO₂ oxidant must be removed after the imine formation is complete to prevent decomposition of other reagents. jst.go.jp

Table 2: MnO₂-Mediated Oxidation of N-PMP-Glycine Derivatives
Substrate (N-PMP-Glycine Derivative)OxidantSolventProductYieldReference
Ethyl EsterActivated MnO₂ (20 eq)CH₂Cl₂α-Imino Ethyl Ester88% jst.go.jp
Phenyl EsterActivated MnO₂ (20 eq)CH₂Cl₂α-Imino Phenyl Ester90% jst.go.jp
2,2,2-Trifluoroethyl EsterActivated MnO₂ (20 eq)CH₂Cl₂α-Imino 2,2,2-Trifluoroethyl Ester85% jst.go.jp
Succinimide DerivativeActivated MnO₂ (20 eq)CH₂Cl₂α-Imino Succinimide78% jst.go.jp

Applications of H Gly Gly Gly Oet.hcl in Advanced Peptide Research

H-Gly-Gly-Gly-OEt.HCl as a Building Block for Complex Peptides and Peptidomimetics

The utility of this compound as a foundational element in peptide synthesis is well-documented. Its straightforward structure allows for its incorporation into larger peptide chains, providing a flexible spacer or a core unit that can be further elaborated. This adaptability is crucial for creating complex molecules with specific biological functions or novel structural properties.

A notable application of this compound is in the synthesis of peptide analogs to probe structure-activity relationships. For instance, in the study of bitter peptides, analogs of the bitter peptide BPIc (Val-Tyr-Pro-Phe-Pro-Pro-Gly-Ile-Asn-His) were synthesized to understand the structural basis of its intense bitterness. oup.comresearchgate.net In one such study, the prolylproline residue at positions 5 and 6 of BPIc was replaced with a glycylglycine (B550881) moiety. The synthesis of this analog, [Gly5,6]-BPIC, utilized triglycine (B1329560) ethyl ester. oup.com The process involved condensing a protected tetrapeptide (Z-Val-Tyr-Pro-Phe-OH) with triglycine ethyl ester using the DCC-HOBt method. oup.com The resulting heptapeptide (B1575542) ester was then saponified and coupled with another peptide fragment to form the full-length analog. oup.com This strategic substitution, enabled by the use of the triglycine unit, helped to demonstrate that the proline residues at positions 5 and 6 are crucial for the strong bitter taste of BPIc. oup.comresearchgate.net

Similarly, another analog, [Gly9,10]-BPIC, was prepared where the C-terminal dipeptide was altered. While the direct precursor was a di-glycine benzyl (B1604629) ester, this example further illustrates the principle of using glycine-containing fragments to systematically modify a peptide's structure and, consequently, its biological properties. oup.com The much weaker bitterness of these synthesized analogs underscored the importance of specific residues and their sequence for the potent bioactivity of the parent peptide. oup.comresearchgate.net

Peptide AnalogPrecursor Fragment Containing Glycine (B1666218)Purpose of SynthesisKey Finding
[Gly5,6]-BPICThis compoundTo investigate the role of the Pro-Pro sequence at positions 5 and 6 in the bitterness of BPIc.The 5,6-proline residue is essential for the strong bitterness of BPIc. oup.comresearchgate.net
[Gly9,10]-BPICH-Gly-Gly-OBzl·HClTo study the influence of the C-terminal residues on the bitterness of BPIc.The C-terminal sequence contributes significantly to the overall bitterness of the peptide. oup.com

The field of biomaterials and peptidomimetics leverages peptide fragments to create novel structures with tailored functions. This compound and similar oligoglycine units can be incorporated into larger synthetic constructs to mimic natural protein motifs or to build entirely new molecular architectures. rsc.orgmdpi.comru.nl The flexibility of the glycine backbone is a key advantage in the design of these scaffolds. rsc.org

One approach in unnatural peptide synthesis involves the on-resin modification of an N-terminal glycine residue into an unnatural amino acid, which then becomes part of the growing peptide chain. mdpi.com While this specific methodology focuses on a single glycine, the principle extends to the use of oligoglycine units like this compound as precursors for more complex scaffolds. These scaffolds can be designed to present specific functional groups in a defined spatial arrangement, mimicking the active sites of enzymes or the binding domains of receptors. mdpi.com The use of peptide building blocks allows for chemical versatility and the introduction of non-proteinogenic amino acids, expanding the chemical space available for creating new materials. rsc.org

Self-assembly is a powerful strategy for creating nanostructured materials, and peptides are excellent building blocks due to their ability to form well-defined secondary structures like β-sheets and α-helices. rsc.orgru.nl Oligoglycine sequences are known to be components of structural proteins and can influence the formation of these higher-order structures. ru.nl

In the design of novel self-assembling systems, derivatives of glycine are often employed. For example, research into N-(hydroxy)peptides for the design of self-assembled parallel β-sheets has utilized N-(benzyloxy)glycine ethyl ester as a key starting material. nih.gov This N-alkoxy peptoid block, a modification of the basic glycine structure, is incorporated into short peptide sequences. The subsequent deprotection and coupling steps lead to tripeptide-peptoids that can self-assemble. nih.gov The study of these structures reveals that specific interactions, such as hydrogen bonds involving the N-hydroxy group, play a crucial role in stabilizing the β-sheet assembly. nih.gov Although this example uses a modified glycine derivative, this compound provides a fundamental, flexible backbone that could be similarly modified and incorporated into such self-assembling systems. The periodic nature of the glycine units can influence the secondary structure of the resulting polypeptides. researchgate.net

Incorporation into Bio-mimetic Scaffolds and Unnatural Peptide Synthesis

This compound in the Study of Enzyme-Substrate Interactions

The ethyl ester of triglycine is also a valuable tool for investigating the mechanisms of enzymes, particularly those involved in peptide bond formation and hydrolysis. Its relatively simple structure provides a clean substrate for assaying enzyme activity and specificity.

Proteases and esterases are enzymes that catalyze the cleavage of peptide and ester bonds, respectively. Understanding their substrate specificity is crucial for elucidating their biological roles and for developing specific inhibitors. This compound can serve as a model substrate in this context. For instance, the protease papain, which has broad substrate specificity, has been used in the chemoenzymatic polymerization of various amino acid esters, including glycine ethyl ester. rsc.org The efficiency of such reactions provides insight into how the enzyme recognizes and processes different substrates. The study of the condensation of amino acid esters catalyzed by simple dipeptides like seryl-histidine also provides a model for primitive enzyme activity, where glycine-based peptides show catalytic, albeit less efficient, activity. protobiology.org

The ribosome's peptidyl transferase center (PTC) is the site of peptide bond formation, a fundamental process in all life. The PTC, located in the large ribosomal subunit, catalyzes the transfer of the nascent polypeptide chain from the P-site tRNA to the aminoacyl-tRNA at the A-site. diva-portal.orgbiorxiv.org Simple peptide esters are used as model substrates to study the kinetics and mechanism of this crucial reaction.

Studies have investigated how the context of the nascent peptide chain affects the action of antibiotics targeting the PTC. biorxiv.org For example, the presence of a glycine residue in the penultimate position of the growing peptide chain at the P-site was shown to not interfere with the binding of the antibiotic chloramphenicol, but it also did not enhance the drug's affinity. biorxiv.org This type of detailed mechanistic investigation relies on having defined peptide sequences at the PTC. While this study focuses on the amino acid residue, the use of simple peptide esters as substrates is a common technique in the field. Furthermore, understanding the termination of translation involves studying the hydrolysis of the ester bond of the peptidyl-tRNA at the P-site, a reaction catalyzed by the PTC in conjunction with release factors. researchgate.net Model reactions using activated ester substrates have been employed to probe the rate-limiting steps of this process. researchgate.net The use of this compound and similar small peptide esters can provide valuable insights into the fundamental catalytic activities of the ribosome.

Understanding Enantioselective Hydrolysis Processes

While this compound is an achiral molecule and thus not subject to enantioselective hydrolysis in the traditional sense of separating enantiomers, studying its hydrolysis provides critical insights into the kinetics and mechanisms relevant to peptide stability and enzyme function. Hydrolysis, the cleavage of a chemical bond by the addition of water, is a fundamental reaction in biochemistry, particularly for peptides and esters.

The stability of the ethyl ester group in peptide models is a subject of significant research. It has been demonstrated that ethyl esters hydrolyze approximately two to three times more slowly than their methyl ester counterparts. nih.gov The rate of this hydrolysis is dependent on several factors, including pH and the electronic effects of the alkyl group. nih.govscience.gov For instance, the hydrolysis of ester functions can be catalyzed by hydroxide (B78521) anions at high pH or proceed uncatalyzed in more neutral or acidic conditions. science.gov

In the context of enzymatic processes, the hydrolysis of peptide esters is a key reaction. Enzymes like trypsin show significantly different catalytic rate constants (kcat) for the hydrolysis of various ester substrates. nih.gov Studies on N-acetyl-(glycyl)n-L-lysine methyl esters, which have a similar poly-glycine structure, revealed that extending the aminoacyl group by even one glycine residue can greatly enhance the deacylation rate constant for both alpha- and beta-trypsin. nih.gov This suggests that the peptide chain length and composition, such as the triglycine motif in this compound, play a crucial role in substrate binding and turnover at an enzyme's active site. nih.gov

Furthermore, enzyme-catalyzed hydrolysis can be used synthetically. For example, the tripeptide antibiotic "Bialaphos" was synthesized via a pathway that concluded with an enzyme-catalyzed hydrolysis step to deprotect the molecule without cleaving the sensitive peptide bonds. acs.org Understanding the kinetics of hydrolysis for simple substrates like this compound is therefore essential for designing and controlling such chemo-enzymatic syntheses and for interpreting the stability of peptide-based drugs and materials in biological environments. researchgate.net

This compound in the Development of New Materials and Biotechnological Applications

The simple, well-defined structure of this compound makes it a useful precursor for the synthesis of novel peptide-based materials and for integration into biotechnological systems. Its triglycine sequence can impart specific properties, such as biocompatibility and self-assembly capabilities.

Peptide-Based Materials with Defined Sequences

The triglycyl peptide motif is a valuable building block in materials science for creating functional biomaterials through self-assembly. beilstein-journals.org Amino acids and short peptides can self-assemble into ordered nanostructures through non-covalent interactions like hydrogen bonding and hydrophobic interactions. nih.gov These materials are of interest for applications in drug delivery, tissue engineering, and biosensing due to their biocompatibility and biodegradability. mdpi.com

Researchers have synthesized brush polymers with glycine derivatives at the ends of their bristles, which self-assemble into multi-layer structures. mdpi.com These materials have shown excellent biocompatibility and resistance to bacterial adhesion, making them suitable for medical device coatings. mdpi.com In another study, a tetrathiafulvalene (B1198394) (TTF) molecule was conjugated with a triglycyl linker. beilstein-journals.orgrsc.org This new derivative was capable of self-assembling into supramolecular organogels in various solvents, demonstrating that the triglycine unit facilitates the formation of a hydrogen-bonded network that drives gelation. beilstein-journals.orgrsc.org this compound serves as a direct and accessible starting material for incorporating this triglycine linker into such advanced functional materials.

Luminescent Ionic Liquids Derived from Gly-Gly-OEt

In a novel application, the dipeptide analogue Gly-Gly-OEt has been used as a precursor for the synthesis of luminescent ionic liquids (LILs). Ionic liquids are salts with low melting points that are explored as "green" solvents and functional materials. By functionalizing the N-terminus of the dipeptide ester with a chromophore, new photoactive materials can be created.

In one study, five new LILs were synthesized using amino acids and the dipeptide Gly-Gly-OEt as foundational components. The peptide was coupled with dansyl chloride, a fluorescent precursor, and then combined with a methylcarbonate (B8334205) onium salt through anion metathesis. The resulting LILs exhibited green luminescence upon excitation at 340 nm.

The photophysical properties of these materials demonstrate their potential in optical applications. The Gly-Gly derivative, in particular, showed remarkable photostability. When tested on a thin film under continuous 350 nm excitation for 10 minutes, the Gly-Gly derived LIL fully retained its photoluminescent intensity, whereas other amino acid-based LILs showed a decrease of 10 to 25%. This enhanced stability makes the peptide-based LILs particularly promising for robust optical sensors and devices.

Photophysical Properties of Dansyl-Functionalized Ionic Liquids in MeCN.
DerivativeExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Emission Quantum Yield (%)Emission Lifetime (ns)
[Q1mmn][DNS-Trp]340N/A33-4112.6 ± 0.5
[Q1mmn][DNS-Phe]340N/A33-4112.6 ± 0.5
[Q1mmn][DNS-Gly-Gly]340N/A33-4112.6 ± 0.5

Analytical and Characterization Methodologies for H Gly Gly Gly Oet.hcl and Its Derivatives

Spectroscopic Analysis of Peptide Structures

Spectroscopic techniques are indispensable for the detailed structural analysis of peptides like H-Gly-Gly-Gly-OEt.HCl. They provide insights into the molecular framework, purity, and higher-order structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and purity of this compound and its derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR (e.g., COSY, HMBC) experiments are utilized.

¹H NMR provides information on the number and types of protons present in the molecule, their chemical environment, and their proximity to one another. For instance, in a study involving the conjugation of triglycine (B1329560) ethyl ester to hyaluronic acid, 2D NMR data were crucial in confirming the covalent bonding between the peptide and the polymer. researchgate.net Key correlation signals in the HMBC spectrum showed the interaction between the methylene (B1212753) group protons of the peptide and specific carbon atoms of the hyaluronic acid backbone. researchgate.net

¹³C NMR complements ¹H NMR by providing data on the carbon skeleton of the peptide. While specific ¹³C NMR data for this compound is not detailed in the provided results, analysis of the related compound, glycine (B1666218) ethyl ester, shows distinct peaks for the carbonyl, methylene, and methyl carbons. nih.gov

The purity of a sample can also be assessed by NMR. The presence of unexpected signals may indicate impurities from starting materials, byproducts, or residual solvents.

Table 1: Representative NMR Data for Glycine Ethyl Ester Derivatives

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~4.1q-OCH₂CH₃
¹H~3.8s-NH₂CH₂CO-
¹H~1.2t-OCH₂CH₃
¹³C~170-C=O (ester)
¹³C~61--OCH₂CH₃
¹³C~42--NH₂CH₂CO-
¹³C~14--OCH₂CH₃

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific derivative.

Mass Spectrometry Techniques (e.g., ESI, MALDI-TOF MS) for Molecular Weight and Sequence Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and confirming its amino acid sequence. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are two commonly used MS techniques for peptide analysis.

ESI-MS is particularly suitable for analyzing polar and thermally labile molecules like peptides. It involves the creation of gas-phase ions from a liquid solution, which are then analyzed by the mass spectrometer. This technique can accurately determine the molecular weight of the parent ion, which for this compound is 253.69 g/mol . avantorsciences.comnih.gov

MALDI-TOF MS is another powerful tool, especially for determining the molecular weight of larger peptides and polymers. In studies involving the polymerization of amino acid esters like lysine (B10760008) ethyl ester, MALDI-TOF MS was used to determine the degree of polymerization. acs.org This technique can also be applied to the analysis of this compound to confirm its molecular weight and assess for the presence of oligomeric impurities. For instance, in the copolymerization of glycine ethyl ester with serine ethyl ester, MALDI-TOF MS was used to identify the resulting copolymers and determine their degree of polymerization. oup.com

Fragmentation analysis within the mass spectrometer (MS/MS) can further be used to confirm the amino acid sequence of the peptide.

Table 2: Mass Spectrometry Data for this compound and Related Compounds

CompoundTechniqueObserved m/zInterpretation
This compoundESI-MS254.1 [M+H]⁺Confirms the molecular weight of the protonated molecule.
Glycine ethyl esterGC-MS103Molecular ion peak corresponding to the molecular weight. nih.gov
Poly(Gly-r-Ser)MALDI-TOF MSSeries of peaks with intervals of 57 and 87 m/zCorresponds to the repeating glycine and serine units in the copolymer. oup.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. It is a valuable tool for investigating the secondary structure of peptides and proteins in solution. nih.gov

For a short, flexible peptide like this compound, which is unlikely to form a stable secondary structure on its own in aqueous solution, CD spectroscopy would be expected to show a spectrum characteristic of a random coil. mdpi.com However, CD is crucial for studying the conformational changes of triglycine-containing peptides when they are part of a larger structure or when they interact with other molecules. For example, studies on triple-helical peptides have used CD to quantify the conformational perturbations resulting from a glycine substitution. nih.gov The technique is sensitive to the formation of ordered structures like alpha-helices and beta-sheets, which have characteristic CD spectra. mdpi.com

Table 3: Typical CD Spectral Features for Peptide Secondary Structures

Secondary StructureWavelength (nm)Ellipticity
α-Helix~222 and ~208Negative
~192Positive
β-Sheet~217Negative
~195Positive
Random CoilBelow 200Strong Negative

Chromatographic Techniques for Purification and Purity Determination

Chromatographic methods are essential for both the purification of this compound after synthesis and for the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of synthetic peptides like this compound. avantorsciences.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent system, typically a mixture of water and a more nonpolar organic solvent like acetonitrile. sielc.com

A typical HPLC analysis of this compound would involve dissolving the sample in the mobile phase, injecting it into the HPLC system, and monitoring the eluent with a UV detector, often at a wavelength around 210-220 nm where the peptide bond absorbs. The purity of the sample is determined by the relative area of the main peak in the chromatogram. A purity of ≥99% is often required for research-grade peptides. sigmaaldrich.com HPLC methods can be developed to separate the desired peptide from starting materials, byproducts, and deletion or truncated sequences. sielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the product. sigmaaldrich.com In the synthesis of peptides, TLC can be used to follow the disappearance of starting materials and the appearance of the desired product. iastate.edugoogle.com

For the analysis of this compound, a silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of polar organic solvents, such as chloroform, methanol (B129727), and acetic acid, can be used as the mobile phase. researchgate.net After developing the plate, the spots corresponding to the different components can be visualized, often by staining with a reagent like ninhydrin, which reacts with the primary amine of the peptide to produce a colored spot. The retention factor (Rf) value of the product can be compared to that of the starting materials to assess the progress of the reaction. While not as quantitative as HPLC, TLC is an invaluable tool for a quick check of reaction completion and sample purity. iaea.org

Column Chromatography (e.g., silica gel, basic alumina) for Product Isolation

Column chromatography is an indispensable purification technique in synthetic chemistry, allowing for the effective separation of target compounds from reaction mixtures. For peptide derivatives like this compound, the choice of stationary phase—typically silica gel or alumina (B75360)—is dictated by the properties of the peptide and the impurities to be removed. wiley-vch.de

Silica Gel: As a polar, slightly acidic stationary phase, silica gel is widely used for the purification of a broad range of organic compounds, including protected peptides and amino acid esters. jst.go.jp The separation mechanism relies on differential adsorption, primarily through hydrogen bonding and dipole-dipole interactions. In a typical procedure, the crude product mixture is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity. For instance, a gradient elution starting with a non-polar solvent mixture like hexane-ethyl acetate (B1210297) and gradually increasing the proportion of a more polar solvent like methanol is a common strategy. wiley-vch.dersc.org This allows for the sequential elution of compounds, with less polar impurities washing out first, followed by the desired peptide product. Several research articles describe the purification of various amino acid and peptide derivatives using silica gel column chromatography with solvent systems such as hexane/ethyl acetate or CH₂Cl₂/MeOH. jst.go.jprsc.org

Basic Alumina: Basic alumina (pH 9-10) serves as a valuable alternative to silica gel, particularly for the purification of compounds that are sensitive to acidic conditions or are basic in nature. biotage.comsilicycle.com Given that this compound contains a primary amine (as a hydrochloride salt), its free base form is a basic compound. Using basic alumina can prevent potential issues like irreversible adsorption or degradation that might occur on acidic silica. biotage.com Basic alumina is effective for the chromatography of basic and neutral compounds such as alkaloids, alcohols, and steroids. silicycle.comcolumn-chromatography.com The interactions are again based on polarity, but the basic surface provides a different selectivity compared to silica, which can be advantageous for separating specific impurities. sigmaaldrich.com

Table 1: Representative Column Chromatography Conditions for Peptide-like Derivatives This table provides examples of chromatographic conditions used for purifying related organic molecules, illustrating common practices applicable to peptide esters.

Stationary PhaseMobile Phase (Eluent)Compound Type PurifiedReference
Silica GelHexane / Ethyl Acetate (gradient)N-protected glycinate (B8599266) derivatives jst.go.jp
Silica GelCH₂Cl₂ / MeOH (gradient)Protected peptide precursors rsc.org
Silica GelCHCl₃ / MeOH (gradient)Protected rotaxane with peptide components rsc.org
Amine-Functionalized SilicaHexane / Ethyl Acetate (gradient)Basic tricyclic amines biotage.com

Advanced Characterization for Mechanistic Insights

Beyond routine confirmation of product identity, advanced analytical techniques provide deep insights into reaction mechanisms, structural conformations, and intermolecular interactions. For this compound, High-Resolution Mass Spectrometry (HRMS) and X-ray Crystallography are paramount for such detailed studies.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous confirmation of elemental composition and for probing reaction pathways. rsc.org Unlike standard mass spectrometry, HRMS instruments like Time-of-Flight (ToF) or Orbitrap analyzers provide mass measurements with extremely high accuracy, typically below 5 parts per million (ppm). mdpi.comnih.gov This precision allows for the confident determination of a molecule's chemical formula from its exact mass. rsc.org

For the synthesis of this compound, HRMS is critical for:

Product Confirmation: It verifies the successful synthesis by matching the experimentally measured monoisotopic mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass.

Mechanistic Analysis: During peptide synthesis, incomplete reactions or side reactions can occur. HRMS can detect trace-level impurities such as deletion sequences (e.g., H-Gly-Gly-OEt) or failure sequences, providing crucial information to optimize the synthetic strategy. mdpi.com The ability to distinguish between compounds with very similar masses (isobaric) is a key advantage. researchgate.net For example, one study on peptide bond formation used ESI-mass analysis to successfully identify a key reaction intermediate, demonstrating the utility of MS in mechanistic investigations. frontiersin.org

Table 2: HRMS Data for the Protonated Form of Glycyl-glycyl-glycine ethyl ester

AttributeValueReference
Molecular Formula (Free Base)C₈H₁₅N₃O₄ nih.gov
Formula of Protonated Ion [M+H]⁺C₈H₁₆N₃O₄⁺
Calculated Monoisotopic Mass (Free Base)217.1063 Da
Calculated Monoisotopic Mass [M+H]⁺218.1141 Da
Typical HRMS Experimental Accuracy< 5 ppm mdpi.com

X-ray Crystallography for Detailed Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal data on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions within the crystal lattice.

While a published crystal structure for this compound was not found in crystallographic databases, analysis of closely related and smaller precursor molecules provides significant insight into the expected structural features. The crystal structure of glycine ethyl ester hydrochloride (H-Gly-OEt.HCl) has been determined and reveals key interaction patterns. iucr.org In its crystal structure, the molecule exists as the 3-ethoxy-3-oxopropan-1-aminium cation with a chloride anion. iucr.org The structure is stabilized by a network of strong intermolecular hydrogen bonds, particularly N–H···Cl interactions, where the three protons of the ammonium (B1175870) group (–NH₃⁺) form directional bonds with neighboring chloride ions. iucr.orgresearchgate.net

This type of detailed structural data, when available, is invaluable. For this compound, a crystal structure would precisely define the conformation of the triglycine backbone and illustrate how the peptide chains pack together, guided by hydrogen bonds between the amide groups, the terminal ammonium group, the ethyl ester, and the chloride counter-ions.

Table 3: Crystallographic Data for the Related Compound Glycine Ethyl Ester Hydrochloride

ParameterValueReference
CompoundGlycine ethyl ester hydrochloride (C₄H₁₀NO₂⁺·Cl⁻) iucr.org
Crystal SystemMonoclinic iucr.org
Space GroupP2₁/c iucr.org
Key Intermolecular InteractionsN–H···Cl and C–H···O hydrogen bonds iucr.org
Structural FeatureForms a two-dimensional supramolecular network in the crystal. iucr.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.